molecular formula C20H22N4OS B12039745 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 384847-91-0

2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12039745
CAS No.: 384847-91-0
M. Wt: 366.5 g/mol
InChI Key: FUUVYHCGGYTNST-UHFFFAOYSA-N
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Description

This chemical entity, 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide, is a synthetic organic compound designed for investigative applications in medicinal chemistry and pharmacology. It belongs to a class of 1,2,4-triazole derivatives, a scaffold recognized for its diverse biological activities. The compound's core research value lies in its potential as a key intermediate or active molecule in the development of novel therapeutic agents. Its specific structure, featuring a triazole ring system linked to substituted phenyl rings via sulfanyl and acetamide bridges, is engineered for targeted interaction with biological macromolecules. According to its patent (WO2010004276A1), this compound and its structural analogs are investigated for their inhibitory effects on dipeptidyl peptidase IV (DPP-4), a serine protease that inactivates incretin hormones and is a established therapeutic target for the management of type 2 diabetes. Researchers utilize this compound to study structure-activity relationships (SAR) to optimize potency and selectivity for DPP-4 and related enzymes, providing critical insights for the design of next-generation antidiabetic drugs. Its mechanism is proposed to involve competitive binding at the enzyme's active site, thereby modulating its catalytic activity. Consequently, this molecule serves as a valuable tool for biochemical assay development, enzymatic profiling, and lead compound optimization in metabolic disease research.

Properties

CAS No.

384847-91-0

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H22N4OS/c1-13-9-7-11-18(15(13)3)24-16(4)22-23-20(24)26-12-19(25)21-17-10-6-5-8-14(17)2/h5-11H,12H2,1-4H3,(H,21,25)

InChI Key

FUUVYHCGGYTNST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)C)C

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide intermediates. A representative procedure involves:

  • Starting materials : 2,3-Dimethylphenylhydrazine and methyl isothiocyanate.

  • Reaction conditions : Reflux in ethanol (78°C, 6–8 hours).

  • Intermediate : 4-(2,3-Dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol.

StepReagents/ConditionsYieldCharacterization Data
1Ethanol, reflux85%1^1H NMR (DMSO-d6): δ 2.31 (s, 3H, CH3), 7.12–7.48 (m, aromatic H).

Sulfanyl Group Introduction

The sulfanyl group is introduced via nucleophilic substitution or thioether formation:

  • Method A : Reaction of the triazole-thiol intermediate with 2-chloro-N-(2-methylphenyl)acetamide in the presence of NaH (tetrahydrofuran, 0°C to room temperature, 4 hours).

  • Method B : Ultrasound-assisted coupling using InCl3_3 as a catalyst (50% EtOH, 40°C, 20 minutes), achieving higher yields (92%).

MethodConditionsYieldAdvantages
ANaH, THF78%Scalable
BInCl3_3, ultrasound92%Faster, greener

Acetamide Functionalization

The acetamide moiety is introduced via condensation:

  • Reagents : 2-Methylphenylamine and chloroacetyl chloride.

  • Conditions : Stirring in dichloromethane with triethylamine (TEA) at 0°C, followed by room temperature (12 hours).

ParameterValue
SolventDCM
CatalystTEA
Yield81%

Optimization Strategies

Catalytic Enhancements

  • Ultrasound irradiation : Reduces reaction time from 8 hours to 20 minutes for sulfanyl group introduction.

  • Lewis acid catalysts : InCl3_3 improves regioselectivity and yield in cyclization steps.

Purification Techniques

  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (3:1 to 1:1).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).

Characterization Data

Final compound validation includes:

  • 1^1H NMR (400 MHz, DMSO-d6): δ 2.26 (s, 3H, triazole-CH3), 2.48 (s, 3H, acetamide-CH3), 7.09–7.80 (m, aromatic H).

  • IR (KBr) : 1674 cm1^{-1} (C=O), 2214 cm1^{-1} (C≡N).

  • Mass spectrometry : m/z 367.2 [M+H]+.

Comparative Analysis of Methods

MethodKey StepYieldTimeCost
Classical (NaH)Sulfanyl introduction78%8hLow
Ultrasound (InCl3_3)Sulfanyl introduction92%20mModerate
TEA-mediatedAcetamide formation81%12hLow

Challenges and Solutions

  • Low cyclization yields : Additives like DMAP (4-dimethylaminopyridine) enhance reactivity in Boc protection steps.

  • Byproduct formation : Use of scavengers (e.g., polymer-bound thiourea) during purification improves purity.

Industrial-Scale Considerations

  • Continuous flow synthesis : Reduces reaction time by 40% for triazole formation.

  • Solvent recovery : Ethanol and DCM are recycled via distillation, lowering environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives, critical for modulating biological activity.

Reaction ConditionsReagents/CatalystsProducts FormedYieldReferences
Mild oxidation (room temperature)H₂O₂ (30%), acetic acidSulfoxide derivative (S=O)75–80%
Strong oxidation (reflux)KMnO₄, H₂SO₄Sulfone derivative (O=S=O)60–65%

Key Findings :

  • Oxidation to sulfoxide occurs selectively at the sulfur atom without disrupting the triazole ring .

  • Sulfone formation requires harsher conditions but enhances metabolic stability in pharmacological studies.

Alkylation and Acylation

The sulfanyl group serves as a nucleophile, enabling alkylation or acylation at the sulfur atom.

Reaction TypeReagents/ConditionsProductsYieldApplicationsReferences
S-AlkylationCs₂CO₃, DMF, 2-bromoacetophenone, 24 h, 25°CAlkylated triazole with phenacyl group61%Intermediate for drug synthesis
S-AcylationAcetyl chloride, pyridine, CH₂Cl₂, 0°CAcetylated sulfanyl derivative85%Prodrug development

Mechanistic Insight :

  • Alkylation proceeds via an SN2 mechanism in polar aprotic solvents, with cesium carbonate acting as a base .

  • Acylation is facilitated by pyridine to neutralize HCl byproducts.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic substitution reactions, particularly at the 3-position.

SubstrateReagents/ConditionsProductsYieldKey ObservationsReferences
ChloroacetamideK₂CO₃, DMF, 60°C, 12 hThioether-linked triazole-acetamide78%Enhanced antifungal activity
4-Nitrobenzyl bromideNaH, THF, refluxNitrobenzyl-substituted triazole65%Improved solubility

Structural Impact :

  • Substitution at the triazole’s 3-position improves binding to fungal cytochrome P450 enzymes.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions, expanding its utility in heterocyclic chemistry.

DipolarophileConditionsProductsYieldApplicationsReferences
PhenylacetyleneCuI, DIPEA, DMF, 80°CTriazole-fused bicyclic compound70%Anticancer lead compound
Maleic anhydrideMicrowave, 100°C, 30 minFused oxadiazole-triazole hybrid82%Polymer modification

Notable Outcomes :

  • Copper-catalyzed cycloaddition retains stereochemical integrity, critical for chiral drug design .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the triazole ring undergoes tautomerism or ring-opening reactions.

ConditionsReagentsProductsOutcomeReferences
HCl (conc.), ethanolReflux, 6 hRing-opened thiosemicarbazide derivativeLoss of bioactivity
NaOH (10%), H₂ORT, 2 hTriazole tautomer (1,3,4-position shift)Altered receptor binding

Practical Implications :

  • Stability in physiological pH (7.4) confirms suitability for oral drug formulations.

Photochemical Reactions

UV irradiation induces dimerization or crosslinking via the sulfanyl group.

ConditionsProductsApplicationsReferences
UV light (254 nm), 2 hDisulfide-linked dimerPolymer crosslinking agent
Photosensitizer, O₂Sulfonyl radical intermediatesSurface functionalization

Biological Interactions

The compound interacts with biological targets through hydrogen bonding and π-π stacking:

  • Antifungal Activity : Inhibits lanosterol 14α-demethylase (CYP51) via coordination to heme iron.

  • Anticancer Activity : Induces apoptosis in HepG2 cells (IC₅₀ = 12.5 µM) by stabilizing topoisomerase II-DNA complexes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that compounds related to 1,2,4-triazole derivatives exhibit significant anticancer properties. For instance, derivatives of triazole coupled with acetamides have shown promising results against various cancer cell lines. In one study, several synthesized compounds were evaluated against the HepG2 liver cancer cell line using the MTT assay. The results indicated that specific structural modifications led to enhanced anticancer activity. For example:

CompoundIC50 (µg/mL)Activity Level
7f16.782Outstanding
7a20.667Good
7b-Moderate

The compound 7f , which features two methyl groups at positions 2 and 6 of the phenyl ring, exhibited the highest anticancer potential among the tested derivatives .

Antimicrobial Properties
Triazole derivatives have also been investigated for their antimicrobial activities. A study focused on thiazole-linked compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring were crucial for enhancing antimicrobial efficacy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves well-established organic reactions such as nucleophilic substitutions and coupling reactions. Structural modifications can significantly impact biological activity; thus, ongoing research focuses on optimizing these modifications to enhance potency and selectivity against target diseases.

Case Studies

Case Study 1: Anticancer Screening
In a systematic screening of a drug library involving multicellular spheroids, researchers identified novel anticancer compounds through targeted modifications of triazole derivatives. The study highlighted the importance of structural diversity in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antibacterial properties of various thiazole derivatives against resistant bacterial strains. The findings indicated that certain modifications led to compounds with superior activity compared to standard antibiotics like norfloxacin .

Mechanism of Action

The mechanism of action of 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and sulfanyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Variations

The target compound belongs to a broader class of 1,2,4-triazole sulfanyl-acetamide derivatives. Below is a comparative analysis of its structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents on Triazole (Position 4/5) Acetamide N-Substituent Molecular Weight (g/mol) Notable Features/Activity Reference
Target Compound 4-(2,3-dimethylphenyl), 5-methyl 2-methylphenyl 393.49* Baseline structure for comparison
2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide (CAS 794550-00-8) 4-(2,3-dimethylphenyl), 5-methyl Phenyl 379.46 Reduced steric bulk vs. target
N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methoxyphenyl), 5-(phenoxymethyl) 2,3-dimethylphenyl 503.60 Enhanced lipophilicity (methoxy)
2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide 4-phenyl, 5-(4-propylphenoxymethyl) 2,3-dimethylphenyl 527.67 Increased steric bulk
2-[[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide 4-amino, 5-(3-methylphenyl) 5-chloro-2-methylphenyl 414.91 Potential H-bonding (amino group)
2-{[4-(3-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-(3-chlorophenyl), 5-methyl 2,6-dimethylphenyl 386.90 Electron-withdrawing Cl substituent

*Calculated based on molecular formula C₂₁H₂₃N₄OS.

Impact of Substituents on Properties

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 2,3-dimethylphenyl and 2-methylphenyl groups are electron-donating, enhancing electron density on the triazole and acetamide moieties. The methoxy group in ’s compound increases lipophilicity, which may improve membrane permeability but reduce solubility .
  • Steric Effects: Bulky substituents (e.g., 4-propylphenoxymethyl in ) hinder molecular flexibility, possibly reducing interaction with sterically sensitive targets .
  • Hydrogen-Bonding Potential: The amino group in ’s compound introduces hydrogen-bonding capability, which could enhance target engagement in hydrophilic environments (e.g., enzyme active sites) .

Anti-Exudative and Anti-Inflammatory Activity

highlights that triazole-acetamide derivatives, such as the target compound’s analogs, exhibit anti-exudative activity. For instance, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . This suggests that the target compound’s methyl and dimethylphenyl groups may balance potency and metabolic stability for therapeutic use.

Pesticide and Pharmaceutical Relevance

  • Pesticide Applications : Chlorinated analogs (e.g., alachlor, ) share structural motifs with the target compound but are optimized for herbicidal activity via chloro-substituents .
  • Pharmacopeial Relevance: Compounds like those in (e.g., N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) illustrate the role of stereochemistry and substituent placement in drug design .

Biological Activity

The compound 2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS with a molecular weight of approximately 318.41 g/mol. The structure features a triazole ring, a sulfanyl group, and an acetamide moiety, which are significant for its biological activity.

The biological activity of triazole derivatives often involves interaction with specific enzymes or receptors. For instance:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit the activity of enzymes involved in various metabolic pathways. The presence of the sulfanyl group may enhance binding affinity to target proteins.
  • Anticancer Mechanisms : Some studies suggest that triazole derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives similar to our compound. For example:

  • Cytotoxicity Assays : In vitro studies using MTT assays have shown that certain triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., A-431 and Jurkat cells) with IC50 values ranging from 1.61 to 1.98 µg/mL . The structure-activity relationship (SAR) indicates that specific substituents on the phenyl ring enhance activity.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties:

  • Broad-spectrum Activity : Compounds in this class have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Study 1: Anticancer Screening

A study published in 2019 screened a library of compounds for anticancer activity using multicellular spheroids as models. The results indicated that compounds with a triazole core showed promising results in inhibiting tumor growth, suggesting that our compound may share similar properties .

Study 2: Structure-Activity Relationship Analysis

Research focusing on SAR has revealed that modifications on the triazole ring significantly impact biological activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer effects . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityIC50 (µg/mL)Target
Compound AAnticancer1.61A-431
Compound BAntimicrobial0.85E. coli
Our CompoundAnticancerTBDTBD

Q & A

Q. What are the established synthetic pathways for this triazole-acetamide derivative, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution at the triazole sulfanyl group. For example, chloroacetyl chloride can react with thiol-containing intermediates (e.g., 4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol) in polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres. Dropwise addition of reagents at 0–5°C minimizes side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield optimization requires precise stoichiometric ratios (1:1.2 for thiol:chloroacetyl chloride) and controlled pH .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···π stacking in the triazole ring) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent integration (e.g., methyl groups at 2.30–2.50 ppm for aromatic-CH3_3).
  • FT-IR : Sulfanyl (S–H) stretches at ~2550 cm1^{-1} and acetamide C=O at ~1680 cm1^{-1}.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported bioactivity data for analogous triazole derivatives?

  • Methodological Answer : Conflicting bioactivity results (e.g., IC50_{50} variations in enzyme assays) may arise from conformational flexibility or solvent effects. Strategies include:
  • Molecular Dynamics (MD) Simulations : Assess ligand-receptor binding stability under physiological conditions (e.g., 100 ns trajectories in explicit water).
  • Quantum Mechanical (QM) Calculations : Compare charge distribution (Mulliken charges) of substituents (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) to predict electronic effects on activity .
  • Meta-Analysis : Cross-reference pharmacological datasets using tools like ChemBL to identify outliers or assay-specific biases.

Q. What experimental designs are effective for optimizing regioselectivity in triazole ring functionalization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature: 60–100°C; catalyst: CuI vs. Pd(OAc)2_2; solvent: DMF vs. acetonitrile).
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.
  • Isotopic Labeling : 15^{15}N-labeled triazoles can track nitrogen participation in cycloadditions .

Q. How do substituent variations on the triazole ring impact solubility and crystallinity?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles (e.g., methyl groups enhance stability up to 250°C) .
  • Hansen Solubility Parameters : Correlate substituent polarity (e.g., dimethylphenyl vs. pyridinyl) with solubility in DMSO or ethanol.
  • Powder X-ray Diffraction (PXRD) : Quantify amorphous/crystalline ratios; bulky substituents (e.g., biphenyl) reduce crystallinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data between similar triazole-acetamide derivatives?

  • Methodological Answer :
  • Re-refinement : Reanalyze deposited CIF files (e.g., CCDC entries) with updated software (ShelXL-2024) to check for overfitting.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., S···N contacts in vs. C–H···O in ).
  • Temperature-Dependent Crystallography : Assess thermal ellipsoids at 100 K vs. 298 K to identify dynamic disorder .

Methodological Tables

Q. Table 1: Substituent Effects on Physicochemical Properties

Substituent (Triazole Position)Property ImpactKey TechniqueReference
4-(2,3-Dimethylphenyl)↑ CrystallinityPXRD
5-Methyl↑ Thermal Stability (Tm_m +15°C)DSC
N-(2-Methylphenyl)acetamide↓ Aqueous SolubilityHansen Parameters

Q. Table 2: Synthetic Optimization Parameters

VariableOptimal RangeImpact on Yield
Reaction Temperature70–80°CMaximizes ~75%
SolventDMFEnhances solubility
Catalyst Loading5 mol% CuIPrevents dimerization

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